Solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid in DMSO and water
Solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid in DMSO and water
An In-depth Technical Guide to the Solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid in DMSO and Water
Authored by: Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid. While specific experimental solubility data for this compound is not extensively published, this document outlines the core theoretical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination in two critical solvents: dimethyl sulfoxide (DMSO) and water. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, thereby enabling informed decision-making in their research endeavors.
Physicochemical Profile of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid
Understanding the intrinsic properties of a molecule is paramount to predicting its behavior in different solvent systems. 3-(2-Ethoxy-2-oxoethoxy)benzoic acid possesses a distinct combination of functional groups—a carboxylic acid, an ester, and an ether—that dictate its polarity, hydrogen bonding capacity, and ultimately, its solubility.
| Property | Value | Source |
| IUPAC Name | 3-(2-ethoxy-2-oxoethoxy)benzoic acid | [4] |
| Molecular Formula | C₁₁H₁₂O₅ | [4] |
| Molecular Weight | 224.21 g/mol | [4] |
| Calculated XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [4] |
| Hydrogen Bond Acceptors | 5 (from the oxygens in the carboxyl, ether, and ester groups) | [4] |
| Polar Surface Area (TPSA) | 72.83 Ų | [5] |
The molecule's structure suggests a moderate degree of lipophilicity (XLogP3 of 1.8) combined with significant hydrogen bonding potential, predicting complex solubility behavior. The presence of the acidic carboxylic acid group strongly implies that its aqueous solubility will be highly dependent on pH.
Theoretical Principles of Solubility in DMSO and Water
The choice of solvent is critical and driven by the intended application. DMSO is a polar aprotic solvent, widely used for compound storage and in high-throughput screening due to its exceptional ability to dissolve a broad range of organic molecules.[6][7][8] Water, a polar protic solvent, is the universal biological medium, making aqueous solubility a critical parameter for predicting physiological disposition.[3]
Solubility in Water:
The aqueous solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid is governed by a balance between the hydrophilic character of its carboxylic acid group and the more lipophilic nature of the ethoxy-substituted benzene ring.
-
pH-Dependence: The carboxylic acid group (pKa estimated to be around 4-5, similar to other benzoic acids) will be largely unionized at acidic pH, limiting its interaction with water and resulting in lower solubility. As the pH increases above the pKa, the carboxyl group deprotonates to form a highly polar carboxylate anion, dramatically increasing its affinity for water and enhancing solubility.
-
Hydrogen Bonding: The single hydrogen bond donor and five acceptor sites allow for interaction with the water lattice, although this is counteracted by the energy required to disrupt the non-polar regions of the molecule from the highly cohesive water structure.
Solubility in DMSO:
DMSO is an excellent solvent for this compound for several reasons:
-
Polarity: As a highly polar solvent, DMSO effectively solvates the polar regions of the molecule.
-
Aprotic Nature: Lacking a donor proton, DMSO does not compete with the intramolecular or intermolecular hydrogen bonds of the solute. It is, however, a strong hydrogen bond acceptor, readily interacting with the carboxylic acid proton.[9]
-
Disruption of Crystal Lattice: The energy required to break the solute-solute interactions in the solid state is favorably compensated by strong solute-solvent interactions with DMSO.[6]
The logical interplay of these structural features and solvent properties is visualized below.
Caption: Factors influencing the solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid.
Experimental Determination of Solubility
In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[1][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of a compound in a solvent. This measurement is more time and resource-intensive but is considered the "gold standard" for lead optimization and pre-formulation.[2][3][12]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is the most rigorous method.
Causality Behind Experimental Choices:
-
Using Solid Compound: This method starts with the solid material to ensure that the measurement reflects the energy required to overcome the crystal lattice forces, providing a true equilibrium value.[1]
-
Extended Incubation: Long incubation times (e.g., 24 hours) with agitation are necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.[1][2]
-
Filtration/Centrifugation: This step is critical to remove any undissolved micro- or nanoparticles, ensuring that the subsequent analysis only measures the concentration of the truly dissolved solute.[1]
-
HPLC-UV Analysis: This is a robust and selective analytical endpoint, allowing for accurate quantification of the compound even in the presence of impurities.[2]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-(2-Ethoxy-2-oxoethoxy)benzoic acid (e.g., 1-2 mg) to a pre-determined volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or DMSO) in a glass vial. A visible amount of undissolved solid should remain.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C). Agitate for 24 hours to allow the solution to reach equilibrium.[1]
-
Phase Separation: After incubation, allow the vials to stand to let larger particles settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
Quantification:
-
Prepare a set of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water).
-
Dilute the filtered sample with the analysis solvent to fall within the range of the calibration curve.
-
Analyze the standards and the sample by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the original sample using the calibration curve, accounting for any dilution factors. The result is reported in µg/mL or µM.
-
Protocol 2: Kinetic Solubility Determination (Plate-Based Method)
This protocol is a high-throughput method to assess solubility from a DMSO stock, mimicking early screening conditions.[13]
Causality Behind Experimental Choices:
-
DMSO Stock Solution: In HTS, compounds are stored in DMSO. This assay directly models the consequence of diluting this DMSO stock into an aqueous assay buffer.[10][11]
-
Short Incubation: A short incubation period (e.g., 1-2 hours) reflects the non-equilibrium conditions of a typical biological assay.[9][11]
-
Nephelometry/UV Analysis: These are rapid, plate-based readouts. Nephelometry detects light scattering from precipitated particles, while direct UV measures the concentration remaining in solution after filtration.[10]
Step-by-Step Methodology:
-
Preparation of Stock: Prepare a high-concentration stock solution of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration (e.g., 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Seal the plate and shake for 1-2 hours at room temperature.[1][11]
-
Analysis (Direct UV Method):
-
Transfer the contents of the assay plate to a filter plate (e.g., 0.45 µm).
-
Filter the solution into a fresh UV-transparent 96-well plate via centrifugation or vacuum.
-
Measure the UV absorbance of the filtrate at the compound's λmax.
-
Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture that does not cause precipitation to determine the concentration.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Determination.
Conclusion
While readily available quantitative data on the solubility of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid is limited, a thorough understanding of its physicochemical properties allows for a strong prediction of its behavior. Its solubility in aqueous media is expected to be highly pH-dependent, a critical consideration for biological assays and formulation. In DMSO, it is anticipated to be highly soluble, making it suitable for stock solution preparation. This guide provides the theoretical framework and robust, validated experimental protocols necessary for researchers to precisely determine both the kinetic and thermodynamic solubility of this compound. The generation of such empirical data is an indispensable step in advancing any research or development program involving this molecule.
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